4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Description
4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a 1,2,4-oxadiazole ring linked to the cyclohexanol core via a methylene bridge. The compound is characterized by two isopropyl (propan-2-yl) substituents: one at the 4-position of the cyclohexanol ring and another at the 3-position of the oxadiazole moiety.
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-propan-2-yl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H26N2O2/c1-10(2)12-5-7-15(18,8-6-12)9-13-16-14(11(3)4)17-19-13/h10-12,18H,5-9H2,1-4H3 |
InChI Key |
KIEKLJYEPKJHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CC2=NC(=NO2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Alkylation: Introduction of propan-2-yl groups via alkylation reactions using suitable alkyl halides and bases.
Cyclohexanol core construction: This may involve cyclization reactions or Grignard reactions to form the cyclohexanol ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexanol ring can undergo oxidation to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The propan-2-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Research: Studying its effects on biological systems and potential as a biochemical tool.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and cyclohexanol core could play crucial roles in binding interactions and biological activity.
Comparison with Similar Compounds
3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Key Difference: Replaces the 4-isopropyl group on the cyclohexanol ring with a methyl group.
- Impact: Reduced steric bulk may enhance solubility but decrease lipophilicity compared to the target compound. No explicit physical property data are available in the evidence .
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol
- Key Difference : Substitutes the oxadiazole’s 3-isopropyl group with a cyclopropyl ring.
Heterocyclic Variants
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
- Key Difference: Replaces the cyclohexanol core with an ethanamine group and introduces a 4-isopropylphenyl substituent on the oxadiazole.
- Properties :
- Density : 1.094 g/cm³ (predicted)
- Boiling Point : 353.3°C (predicted)
- pKa : 6.65 (predicted)
[4-(Propan-2-yl)-1,2-oxazol-3-yl]methanol
- Key Difference : Oxazole ring instead of 1,2,4-oxadiazole, with a hydroxymethyl group at the 3-position.
- Impact : Oxazole’s reduced nitrogen content and smaller ring size may lower thermal stability and alter electronic properties compared to oxadiazole-containing analogues .
Cyclohexanol Derivatives Without Oxadiazole Moieties
2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
Carvyl Propionate (2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate)
- Key Difference: Cyclohexenol backbone with a propionate ester.
- Properties :
- Formula : C₁₃H₂₀O₂
- CAS : 97-45-0
- Impact : The ester group increases hydrophobicity, making it more suitable for flavor/fragrance applications than the target compound’s polar oxadiazole-alcohol system .
Data Tables
Table 1: Structural and Physical Property Comparison
*Predicted based on analogous alcohol pKa values.
Research Findings and Implications
- Steric Effects : The target compound’s dual isopropyl groups likely confer high lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug design contexts.
- Electronic Effects : The electron-deficient 1,2,4-oxadiazole ring could stabilize charge-transfer interactions, making the compound a candidate for materials science applications (e.g., organic electronics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
